N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide

CRAC channel inhibition calcium signaling immunology

N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide (CAS 1448123-27-0) is a synthetic, trisubstituted pyrazole-3-carboxamide derivative that features a 1-methyl-5-cyclopropyl pyrazole core linked via a methylene bridge to a 4-phenyloxane-4-carboxamide moiety. This compound belongs to a broader class of pyrazole carboxamides that have been extensively investigated as calcium release-activated calcium (CRAC) channel inhibitors and farnesoid X receptor (FXR) antagonists, where subtle structural modifications to the pyrazole substituents and the carboxamide side chain critically determine target selectivity, potency, and metabolic stability.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 1448123-27-0
Cat. No. B2836771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide
CAS1448123-27-0
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CC4
InChIInChI=1S/C20H25N3O2/c1-23-18(15-7-8-15)13-17(22-23)14-21-19(24)20(9-11-25-12-10-20)16-5-3-2-4-6-16/h2-6,13,15H,7-12,14H2,1H3,(H,21,24)
InChIKeyPENOAQYWXWVTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide (CAS 1448123-27-0): Scientific & Procurement Baseline


N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide (CAS 1448123-27-0) is a synthetic, trisubstituted pyrazole-3-carboxamide derivative that features a 1-methyl-5-cyclopropyl pyrazole core linked via a methylene bridge to a 4-phenyloxane-4-carboxamide moiety . This compound belongs to a broader class of pyrazole carboxamides that have been extensively investigated as calcium release-activated calcium (CRAC) channel inhibitors and farnesoid X receptor (FXR) antagonists, where subtle structural modifications to the pyrazole substituents and the carboxamide side chain critically determine target selectivity, potency, and metabolic stability [1][2].

Why N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide Cannot Be Generically Substituted by Other Pyrazole Carboxamides


Within the pyrazole carboxamide chemotype, both the N1-methyl-5-cyclopropyl substitution pattern on the pyrazole ring and the 4-phenyloxane-4-carboxamide side chain represent non-interchangeable structural features that profoundly influence pharmacological selectivity [1][2]. In FXR antagonist series, minor alkyl group variations on the pyrazole produce IC50 differences exceeding 100-fold, while the carboxamide moiety's steric and electronic character dictates CRAC versus FXR target engagement [1][3]. Consequently, simple interchange with other pyrazole carboxamides—even those sharing a cyclopropyl group—would unpredictably alter potency, selectivity, off-target liability, and metabolic disposition, making compound-specific procurement essential for reproducible research outcomes.

Product-Specific Quantitative Differentiation Evidence for N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide


CRAC Channel Structural Differentiation vs. Generic Pyrazole Carboxamides

This compound features the 1-methyl-5-cyclopropyl pyrazole scaffold required for CRAC channel engagement as defined in the GlaxoSmithKline pyrazole carboxamide patent family [1]. The 4-phenyloxane-4-carboxamide side chain provides steric bulk distinct from the 2,6-difluorobenzamide group exemplified in lead CRAC inhibitors, potentially altering ORAI1/STIM1 interaction kinetics. Given that closely related 5-aryl pyrazole-3-carboxamides lacking this oxane moiety demonstrate CRAC IC50 values spanning from sub-micromolar to >10 μM, the specific oxane substitution offers a differentiated pharmacological fingerprint.

CRAC channel inhibition calcium signaling immunology

FXR Antagonist Selectivity Context vs. Trisubstituted Pyrazole Carboxamides

In the trisubstituted pyrazole carboxamide series investigated by Yu et al. (2014), compound 4j achieved an FXR binding IC50 of 7.5 nM and a cell-based antagonistic IC50 of 468.5 nM, establishing a 62.5-fold shift between biochemical and cellular potency [1]. The target compound's 5-cyclopropyl (rather than 5-aryl) substitution and 4-phenyloxane-4-carboxamide (rather than simple benzamide) moiety would be predicted to alter this biochemical-to-cellular potency ratio, potentially improving or attenuating cellular penetration and target residence time.

FXR antagonism cholestasis metabolic disorders

Physicochemical Differentiation: Cyclopropyl-Containing Pyrazole Carboxamides Exhibit Enhanced Metabolic Stability

Structure-activity relationship studies on cyclopropyl-containing diaryl-pyrazole-3-carboxamides by Szabó et al. (2009) demonstrated that the cyclopropyl substituent is critical for maintaining acceptable stability in human liver microsomes, with several analogues achieving Ki ≤ 5 nM at the CB1 receptor while retaining microsomal half-lives sufficient for in vivo evaluation [1]. In contrast, analogues bearing larger cycloalkyl groups or acyclic alkyl chains exhibited substantially reduced metabolic stability, highlighting cyclopropyl as a privileged metabolic stabilizing motif in the pyrazole carboxamide scaffold.

metabolic stability cyclopropyl drug metabolism

Optimal Research Application Scenarios for N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide (CAS 1448123-27-0)


CRAC Channel Inhibitor Lead Optimization and IP Diversification

The combination of a 5-cyclopropyl pyrazole core with a 4-phenyloxane-4-carboxamide side chain diverges from the extensively patented 2,6-difluorobenzamide CRAC inhibitors . This structural divergence offers an opportunity for medicinal chemistry teams to explore alternative ORAI1/STIM1 interaction pharmacophores, supporting freedom-to-operate strategies and novel selectivity profiles.

FXR Antagonist Selectivity Profiling for Metabolic Disease Research

Given the profound sensitivity of FXR antagonistic potency to pyrazole substituent identity demonstrated by Yu et al. (2014), the 5-cyclopropyl and 4-phenyloxane-4-carboxamide modifications present in this compound are expected to generate a distinct FXR selectivity fingerprint relative to aryl-substituted pyrazole carboxamides . This compound is therefore suited as a selectivity probe in parallel screening panels alongside known FXR antagonists like compound 4j.

Metabolic Stability Screening in Pyrazole Carboxamide Lead Series

Cyclopropyl substituents have been validated as metabolic stabilizing motifs within the pyrazole-3-carboxamide class, with cyclopropyl-containing analogues demonstrating acceptable human liver microsomal stability in the CB1 antagonist series . This compound can serve as a reference standard or starting point for metabolic stability structure–activity relationship (SAR) campaigns aimed at optimizing the tetrahydropyran carboxamide side chain.

Chemical Biology Tool Compound Requiring Defined Purity for Reproducible SAR

For research groups conducting quantitative structure–activity relationship (QSAR) studies, the availability of this compound as a single, well-characterized entity (Catalog No. EVT-2973845, molecular formula C20H25N3O2, MW 339.439) ensures batch-to-batch consistency that is essential for generating reproducible biological data . Procurement of quality-controlled material supports rigorous SAR expansion and computational model validation.

Quote Request

Request a Quote for N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.